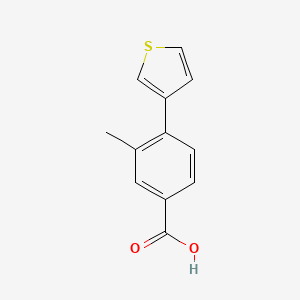

3-Methyl-4-(thiophen-3-YL)benzoic acid

Descripción general

Descripción

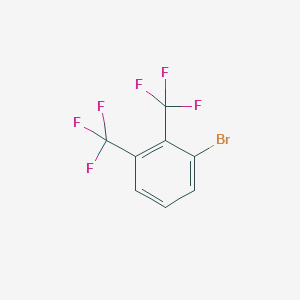

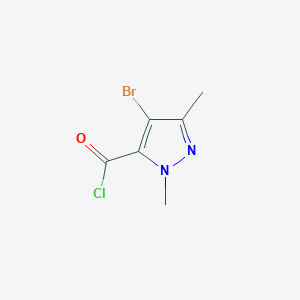

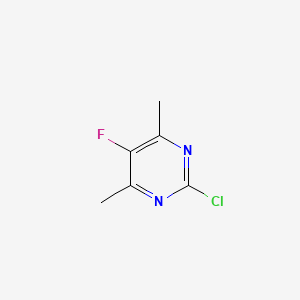

“3-Methyl-4-(thiophen-3-YL)benzoic acid” is a chemical compound that is a derivative of benzoic acid. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a thiophene ring at the 4-position and a methyl group at the 3-position . The exact 3D structure could be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs)

A study on the degradation of acetaminophen by AOPs highlights the use of similar compounds in environmental applications, particularly in water treatment. The research presents detailed insights into degradation pathways, by-products, and biotoxicity, emphasizing the role of advanced oxidation in breaking down recalcitrant compounds in water (Qutob et al., 2022).

Carcinogenicity Evaluation

The evaluation of thiophene analogues for potential carcinogenicity, replacing aromatic rings with thiophene in bioactive molecules, suggests the importance of structural modification in drug development. This study illustrates the significance of thiophene and its derivatives in assessing and modulating biological activity, offering a foundation for further investigations into compounds like 3-Methyl-4-(thiophen-3-yl)benzoic acid (Ashby et al., 1978).

Gut Function Regulation

Research on benzoic acid as a food and feed additive reveals its role in improving gut functions, indicating the broader applicability of benzoic acid derivatives in health and nutrition. This study underscores the potential of this compound in similar applications, given its structural relation to benzoic acid (Mao et al., 2019).

Synthetic Applications

A synthesis review of 2-Fluoro-4-bromobiphenyl showcases the relevance of similar compounds in the development of pharmaceuticals and highlights innovative synthetic approaches. This study may inform the synthesis of related compounds, providing a blueprint for the creation of derivatives and the exploration of their applications (Qiu et al., 2009).

Pharmacokinetic Analysis

A physiologically-based pharmacokinetic analysis of benzoic acid across species outlines its metabolic processing and implications for dietary exposures. Such analyses are crucial for understanding the biological effects and safety profiles of compounds, including derivatives like this compound, in various species (Hoffman & Hanneman, 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting potential targets could be bacterial proteins or enzymes.

Mode of Action

The exact mode of action of 3-Methyl-4-(thiophen-3-YL)benzoic acid is currently unknown due to the lack of specific studies on this compound

Biochemical Pathways

Related compounds have been involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

It is generally recommended to store similar compounds in a dark place, sealed, and at room temperature .

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-4-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-6-9(12(13)14)2-3-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCNTHWVFZQSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688551 | |

| Record name | 3-Methyl-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1192547-90-2 | |

| Record name | 3-Methyl-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B3089329.png)

![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)